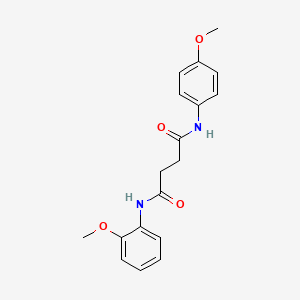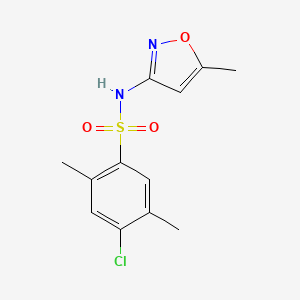
4-chloro-2,5-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide
Overview
Description
4-chloro-2,5-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H13ClN2O3S and its molecular weight is 300.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.0335411 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity and Molecular Docking : A study by Fahim and Shalaby (2019) in the Journal of Molecular Structure synthesized chlorinated benzenesulfonamide derivatives, including 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide, and found them to exhibit excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study also conducted molecular docking and DFT calculations on these compounds (Fahim & Shalaby, 2019).
Photodynamic Therapy Application : Pişkin, Canpolat, and Öztürk (2020) in the Journal of Molecular Structure discussed the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including 4-chloro-2,5-dimethyl-N-(5-methyl-3-isoxazolyl)benzenesulfonamide. These compounds showed high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition and Molecular Docking : Alyar et al. (2019) synthesized Schiff bases derived from benzenesulfonamides, including variants of the compound , and evaluated their effects on enzyme activities. They found significant inhibitory action on enzymes like cholesterol esterase and tyrosinase. The study also included molecular docking studies to understand the binding interactions (Alyar et al., 2019).
Anticancer Activity of Copper(II)-Sulfonamide Complexes : González-Álvarez et al. (2013) in Dalton Transactions studied copper(II)-sulfonamide complexes, noting the impact of the sulfonamide derivative on DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes showed promise as antiproliferative agents in tumor cell models (González-Álvarez et al., 2013).
Synthesis and Antimicrobial Activity : Zareef et al. (2007) explored the synthesis of benzensulfonamides with 1,3,4-oxadiazole moiety and evaluated their antimicrobial and anti-HIV activities. These compounds showcased potential as therapeutic agents in treating infections and HIV (Zareef et al., 2007).
Antiglaucoma Properties : Mincione et al. (2001) in Bioorganic & Medicinal Chemistry Letters synthesized benzene-carboxamide derivatives using 4-chloro-3-sulfamoyl benzenecarboxamides. These compounds were tested as inhibitors of carbonic anhydrase isozymes and showed potential as topically acting anti-glaucoma agents (Mincione et al., 2001).
Properties
IUPAC Name |
4-chloro-2,5-dimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-7-5-11(8(2)4-10(7)13)19(16,17)15-12-6-9(3)18-14-12/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILUJXFYKLMISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-oxo-2-{[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4617717.png)
![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)
![5-oxo-1-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4617739.png)
![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)
![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)
![N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B4617748.png)
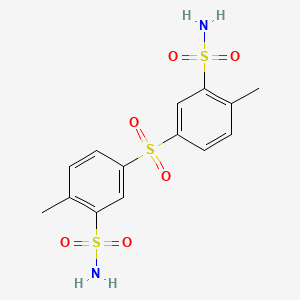
![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)
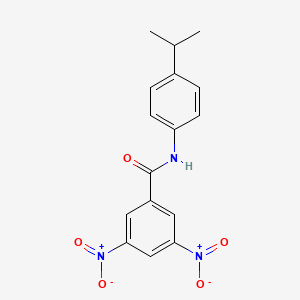
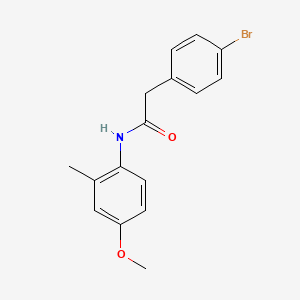
![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)
